

An In-depth Technical Guide to 3-Amino-4,4-dimethylpentanoic Acid

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Compound of Interest

Compound Name: 3-Amino-4,4-dimethylpentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-4,4-dimethylpentanoic acid**, a synthetic β -amino acid of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, and physicochemical properties. A plausible synthetic approach is outlined, based on established methodologies for β -amino acid synthesis. Furthermore, this guide explores the significant role of **3-Amino-4,4-dimethylpentanoic acid** derivatives as modulators of the protein tyrosine phosphatase SHP1, a critical regulator of various cellular signaling pathways implicated in cancer and autoimmune diseases.

Chemical Identity and Structure

3-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic amino acid characterized by a tert-butyl group at the 4-position, which imparts significant steric bulk and lipophilicity.

CAS Number: 204191-43-5[1]

Molecular Formula: C₇H₁₅NO₂[2][3]

Structure:

- SMILES: CC(C)(C)C(N)CC(O)=O[2]
- InChI Key: MIMSUZKTGRXZNZ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-4,4-dimethylpentanoic acid** is presented in Table 1.

Property	Value	Source
Molecular Weight	145.20 g/mol	[1][2]
Appearance	White to off-white solid	[4]
Purity	Typically >97%	[3]
Form	Solid	[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-Amino-4,4-dimethylpentanoic acid** is not readily available in peer-reviewed literature, a plausible and commonly employed method for the asymmetric synthesis of β -amino acids can be adapted. One such established approach is the Mannich-type reaction of a chiral imine with a ketene silyl acetal.

Plausible Experimental Protocol: Asymmetric Mannich-type Reaction

This protocol is a generalized procedure and may require optimization for this specific target molecule.

Step 1: Formation of the Chiral N-Sulfinyl Imine A chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, is condensed with pivalaldehyde (2,2-dimethylpropanal) in the presence of a dehydrating agent like titanium(IV) ethoxide or copper(II) sulfate to yield the corresponding chiral N-tert-butanesulfinyl imine.

Step 2: Asymmetric Mannich-type Addition The chiral imine is then reacted with a suitable ketene silyl acetal, for example, the silyl enol ether of methyl acetate, in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) at low temperatures (e.g., -78 °C). The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group.

Step 3: Hydrolysis of the Sulfinamide and Ester The resulting β-amino ester is then subjected to acidic hydrolysis to cleave the chiral auxiliary and the methyl ester, yielding the target **3-Amino-4,4-dimethylpentanoic acid**.

Purification: The final product can be purified by crystallization or column chromatography.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for **3-Amino-4,4-dimethylpentanoic acid** are not publicly available, the following analytical techniques are standard for its characterization. Commercial suppliers of this compound confirm its identity and purity using such methods.

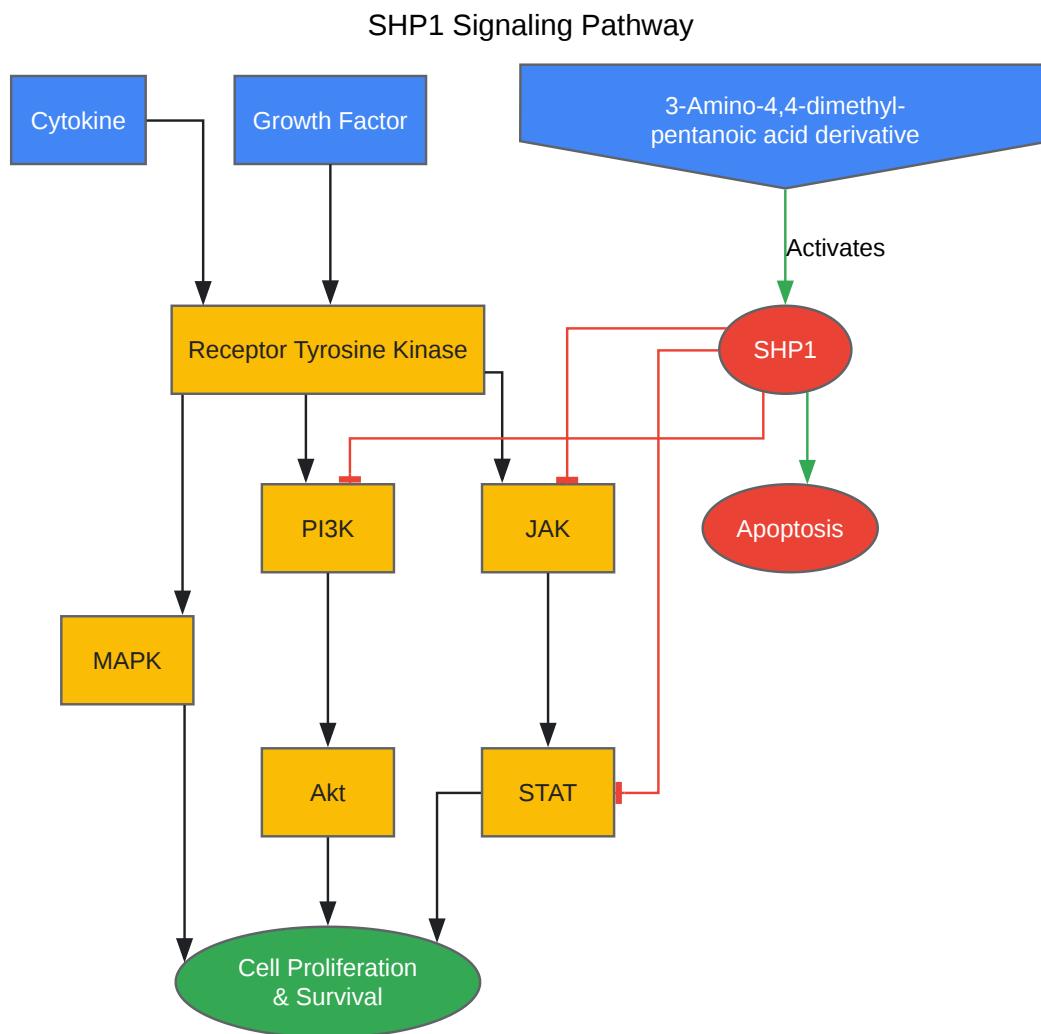
Technique	Expected Observations
¹ H NMR	Signals corresponding to the tert-butyl protons, the methine proton at the chiral center, the methylene protons adjacent to the carbonyl group, and the amine protons.
¹³ C NMR	Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the chiral methine carbon, the methylene carbon, and the carbonyl carbon.
IR Spectroscopy	Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the alkyl groups, C=O stretching of the carboxylic acid, and O-H stretching of the carboxylic acid.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery: Modulation of SHP1 Signaling

Derivatives of **3-Amino-4,4-dimethylpentanoic acid** have emerged as significant molecules in the field of drug discovery, particularly as allosteric activators of Src homology region 2 domain-containing phosphatase 1 (SHP1).^{[5][6]} SHP1 is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in various signaling pathways, particularly in hematopoietic cells.^[7] Its dysregulation is implicated in several cancers and autoimmune diseases.^{[8][9][10]}

SHP1 Signaling Pathway

SHP1 is a key regulator of signaling cascades initiated by growth factors and cytokines.^[8] It can dephosphorylate and thereby inactivate key signaling proteins such as Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), as well as components of the PI3K/Akt and MAPK pathways.^{[9][11]} By doing so, SHP1 acts as a tumor suppressor in many contexts.^{[7][8]}



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Caption: SHP1 negatively regulates pro-proliferative and survival signaling pathways.

Mechanism of Action of 3-Amino-4,4-dimethylpentanoic Acid Derivatives

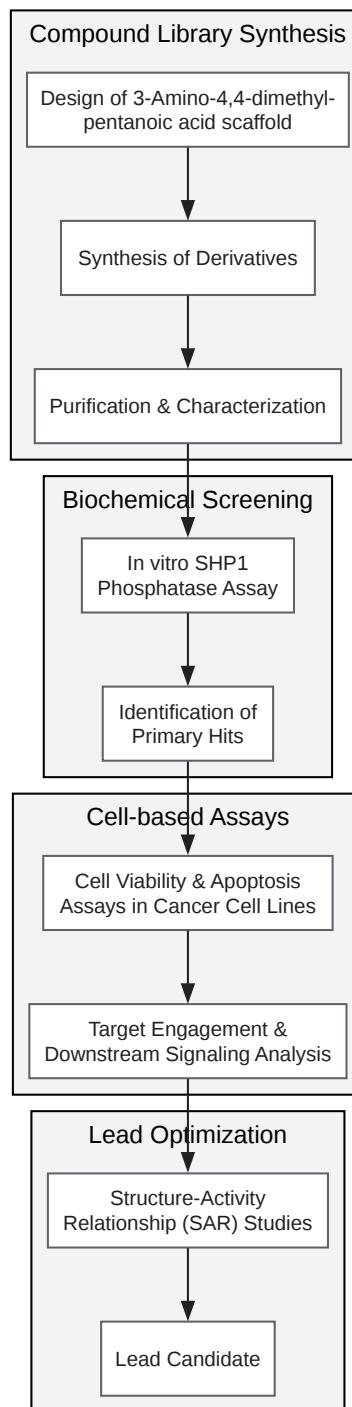
Studies have shown that certain derivatives of **3-Amino-4,4-dimethylpentanoic acid** can act as allosteric activators of SHP1.^{[5][6]} This activation is proposed to occur through binding to a

pocket that stabilizes the active conformation of the enzyme, thereby enhancing its phosphatase activity.^[5] This leads to increased dephosphorylation of SHP1's downstream targets, resulting in the suppression of oncogenic signaling and induction of apoptosis in cancer cells.^[5]

Experimental Workflow: Screening for SHP1 Activators

The discovery of **3-Amino-4,4-dimethylpentanoic acid** derivatives as SHP1 activators likely involved a systematic screening process. A generalized workflow for such a screening campaign is depicted below.

Workflow for Screening SHP1 Activators

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Caption: A typical workflow for identifying and optimizing SHP1 activators.

Conclusion

3-Amino-4,4-dimethylpentanoic acid is a valuable building block in medicinal chemistry. Its derivatives have shown significant promise as modulators of the SHP1 signaling pathway, highlighting their potential for the development of novel therapeutics for cancer and other diseases characterized by aberrant tyrosine kinase signaling. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this chemical scaffold.

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